![molecular formula C12H9Br6O3- B14294136 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate CAS No. 114460-74-1](/img/structure/B14294136.png)
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is a complex brominated organic compound It is characterized by multiple bromine atoms attached to a phenyl carbonate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol to form 2,4,6-tribromophenol . This intermediate is then further reacted with 3-bromo-2,2-bis(bromomethyl)propyl groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Scientific Research Applications
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other specialized materials.
Mechanism of Action
The mechanism by which 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms increase the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated phenol used as a fungicide and in flame retardants.
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound used in polymer synthesis.
Uniqueness
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
114460-74-1 |
|---|---|
Molecular Formula |
C12H9Br6O3- |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[2,4,6-tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl] carbonate |
InChI |
InChI=1S/C12H10Br6O3/c13-3-12(4-14,5-15)2-6-7(16)1-8(17)10(9(6)18)21-11(19)20/h1H,2-5H2,(H,19,20)/p-1 |
InChI Key |
LAOSISJVBCPDAI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)OC(=O)[O-])Br)CC(CBr)(CBr)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


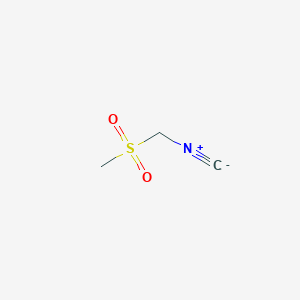

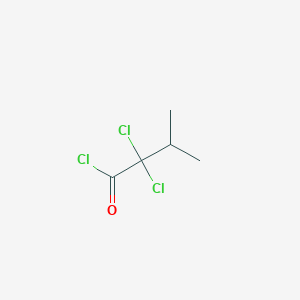
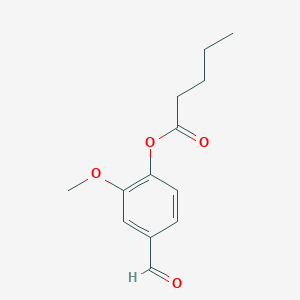
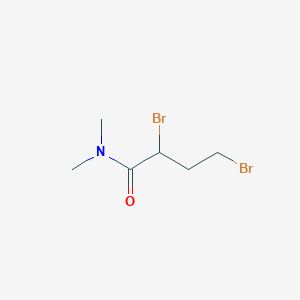
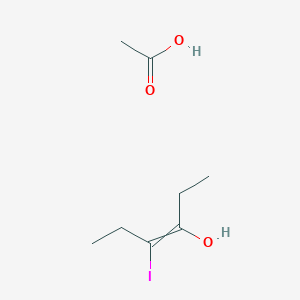
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
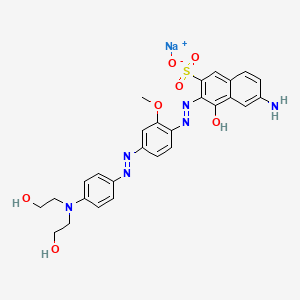
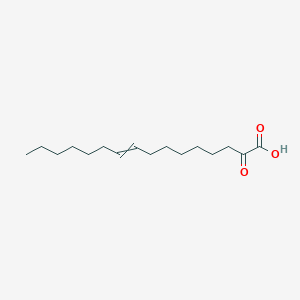


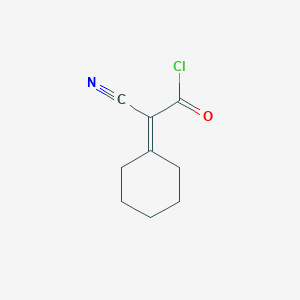
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
